molecular formula C26H37N3O7 B1664223 (4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione CAS No. 58717-24-1

(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

Cat. No.: B1664223
CAS No.: 58717-24-1
M. Wt: 503.6 g/mol
InChI Key: SAQNYTQFLPVTNJ-PPIFFTIDSA-N
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Description

Madumicin II is a natural product found in Actinoplanes and Actinoplanes philippinensis with data available.

Properties

CAS No.

58717-24-1

Molecular Formula

C26H37N3O7

Molecular Weight

503.6 g/mol

IUPAC Name

(4R,7R,8R,9E,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

InChI

InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8+,16-11+/t17-,18-,19-,20-,24-/m1/s1

InChI Key

SAQNYTQFLPVTNJ-PPIFFTIDSA-N

SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C

Isomeric SMILES

C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC2=NC(=CO2)C(=O)N[C@@H](C(=O)O[C@@H]1C(C)C)C)O)O)/C

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A2315A;  A 2315A;  A-2315A;  Madumycin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 2
(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 3
(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 4
(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 5
(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
Reactant of Route 6
(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

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